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Introduction
A70450, a potent inhibitor of aspartyl proteinases, emerged from the extensive research and

development programs at Abbott Laboratories in the early 1990s. Initially investigated as part of

a broader search for renin inhibitors for the treatment of hypertension, its development path

also unveiled significant potential as an antifungal agent. This technical guide provides an in-

depth look into the origins of A70450, detailing its mechanism of action, key experimental

findings, and the scientific rationale that guided its discovery.

Core Compound Characteristics
A70450 is chemically defined as Cyclohexanehexanamide, delta-amino-N-butyl-gamma-

hydroxy-alpha-(1-methylethyl)-, monohydrochloride, with the CAS number 142928-23-2.[1] Its

development was rooted in the strategic design of transition-state analogs to inhibit the activity

of the enzyme renin, a key regulator in the renin-angiotensin-aldosterone system (RAAS).
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Property Value

IUPAC Name

Cyclohexanehexanamide, delta-amino-N-butyl-

gamma-hydroxy-alpha-(1-methylethyl)-,

monohydrochloride, (alphaR-

(alphaR,gammaS,deltaS*))-[1]

CAS Number 142928-23-2[1]

Chemical Formula C19H39ClN2O2[1]

Molecular Weight 362.98 g/mol [1]

Mechanism of Action: A Dual-Targeting Inhibitor
A70450 functions as a competitive inhibitor of aspartyl proteinases, a class of enzymes

characterized by a catalytic dyad of aspartic acid residues in their active site. Its design as a

transition-state analog allows it to bind with high affinity to the active site of these enzymes,

mimicking the tetrahedral intermediate of peptide bond hydrolysis.

While initially designed to target human renin, subsequent studies revealed that A70450 is also

a potent inhibitor of the secreted aspartyl proteinases (SAPs) of Candida albicans, a key

virulence factor in fungal infections.[2]

The Renin-Angiotensin-Aldosterone System (RAAS)
Pathway
The primary rationale for the development of A70450 was the inhibition of renin, the rate-

limiting enzyme in the RAAS pathway. By blocking the conversion of angiotensinogen to

angiotensin I, renin inhibitors effectively reduce the downstream production of angiotensin II, a

potent vasoconstrictor, thereby lowering blood pressure.
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Figure 1: A70450 Inhibition of the RAAS Pathway.

Quantitative Analysis of Inhibitory Activity
The potency of A70450 has been quantified against several key aspartyl proteinases. The

following table summarizes the available data on its inhibitory constants (IC50).

Target Enzyme IC50 (nM)

Candida albicans Secreted Aspartyl Proteinase

(SAP2)
1.4

Human Renin 7.1

Cathepsin D 770

Data sourced from The Inhibitor Index.

Experimental Protocols
While the specific, detailed synthesis protocols from Abbott's internal development are not

publicly available, the general approach to synthesizing renin inhibitors of this class involves

multi-step organic synthesis. A generalized workflow is depicted below.

General Synthetic Workflow for Peptidomimetic Renin
Inhibitors
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Figure 2: Generalized Synthetic Workflow.

Structural Insights from Crystallography
A pivotal moment in the understanding of A70450's mechanism of action came with the

elucidation of the crystal structure of the compound in complex with the secreted aspartic

proteinase (SAP2) from Candida albicans. This work, published by Cutfield et al. in 1995,

provided a detailed view of the inhibitor-enzyme interaction at the atomic level.[2]

The study revealed that A70450 binds in an extended conformation within the active site cleft

of the enzyme. The hydroxyethylene moiety of A70450 acts as a transition-state analog,

forming hydrogen bonds with the catalytic aspartate residues. The various side chains of the
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inhibitor occupy the substrate-binding pockets (S-sites) of the enzyme, contributing to its high

binding affinity and specificity.

Conclusion
The development of A70450 at Abbott Laboratories represents a significant chapter in the

history of aspartyl proteinase inhibitor research. Although it did not proceed to become a

marketed drug, the scientific investigations surrounding A70450 provided valuable insights into

the design of potent and specific enzyme inhibitors. Its dual activity against both human renin

and a key fungal virulence factor underscores the potential for cross-reactivity and the

opportunity for drug repositioning in pharmaceutical research. The structural and quantitative

data gathered during its development continue to be a valuable resource for medicinal

chemists and drug discovery scientists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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